molecular formula C22H15ClN2O B12713126 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl- CAS No. 89069-79-4

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl-

Cat. No.: B12713126
CAS No.: 89069-79-4
M. Wt: 358.8 g/mol
InChI Key: CNQJUVWAGKKHCQ-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl- is a heterocyclic compound that features a pyrimidinone core substituted with chlorophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl- exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Pyrimidinone, 2,6-diphenyl-: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2,6-diphenyl-: Similar structure but with the chlorine atom in a different position, potentially altering its chemical properties.

    4(3H)-Pyrimidinone, 3-(2-bromophenyl)-2,6-diphenyl-: Substitution of chlorine with bromine can lead to differences in reactivity and biological effects.

Uniqueness

The presence of the 2-chlorophenyl group in 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl- imparts unique chemical and biological properties, making it distinct from other similar compounds. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, thereby affecting its overall utility in various applications.

Properties

CAS No.

89069-79-4

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C22H15ClN2O/c23-18-13-7-8-14-20(18)25-21(26)15-19(16-9-3-1-4-10-16)24-22(25)17-11-5-2-6-12-17/h1-15H

InChI Key

CNQJUVWAGKKHCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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